4'-Bromo-3-(4-chlorophenyl)propiophenone

Übersicht

Beschreibung

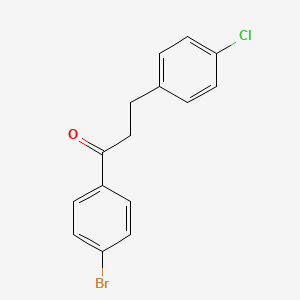

4’-Bromo-3-(4-chlorophenyl)propiophenone is a halogenated derivative of propiophenoneThis compound is characterized by the presence of both bromine and chlorine atoms attached to the phenyl rings, making it a valuable intermediate in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-3-(4-chlorophenyl)propiophenone typically involves the reaction of 4’-bromoacetophenone with 4-chlorobenzyl alcohol. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar starting materials. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Analyse Chemischer Reaktionen

Types of Reactions

4’-Bromo-3-(4-chlorophenyl)propiophenone undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of alcohols or alkanes.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogenating agents

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogenating agents such as bromine (Br₂) and chlorine (Cl₂)

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various halogenated derivatives

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that 4'-Bromo-3-(4-chlorophenyl)propiophenone may exhibit anticancer properties. Studies of structurally similar compounds have shown significant cytotoxic effects against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cells. The MTT assay results suggest that certain derivatives of this compound are more effective against U-87 cells than MDA-MB-231 cells, indicating potential therapeutic applications in oncology .

Antioxidant Properties

The antioxidant capacity of halogenated compounds like this compound has been documented through methods such as the DPPH radical scavenging assay. These compounds have demonstrated the ability to scavenge free radicals, which is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .

Analgesic Effects

Preliminary studies suggest that this compound may possess analgesic properties, potentially interacting with pain modulation receptors. Further investigations are necessary to elucidate the mechanisms involved and confirm these effects .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique halogenation pattern allows it to participate in various chemical reactions, including:

- Reduction : This process can lead to the formation of alcohols or alkanes.

- Substitution : The compound can undergo substitution reactions with halogenating agents, resulting in diverse halogenated derivatives.

- Oxidation : It can be oxidized to form carboxylic acids or ketones .

Materials Science

The compound's unique chemical structure makes it a candidate for applications in materials science. Its properties can be exploited in developing advanced materials with specific functionalities, such as polymers or coatings that require enhanced thermal stability or chemical resistance.

Case Study 1: Anticancer Activity

A study evaluating the anticancer properties of structurally similar compounds found that certain derivatives exhibited cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The results indicate promising therapeutic applications for halogenated propiophenones in cancer treatment .

Case Study 2: Neurotoxicity Assessment

In vitro studies have assessed the neurotoxic potential of substituted phenethylamines, revealing concentration-dependent cytotoxicity in neuronal cell lines. While not directly related to this compound, these findings underscore the importance of understanding the broader implications of halogenated compounds on neuronal health .

Wirkmechanismus

The mechanism of action of 4’-Bromo-3-(4-chlorophenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s halogenated structure allows it to participate in various chemical reactions, influencing its biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4’-Bromo-3-(3-chlorophenyl)propiophenone: Similar in structure but with the chlorine atom positioned differently on the phenyl ring.

4’-Bromo-3-chloropropiophenone: Another halogenated derivative with a different substitution pattern

Uniqueness

4’-Bromo-3-(4-chlorophenyl)propiophenone is unique due to its specific halogenation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications .

Biologische Aktivität

4'-Bromo-3-(4-chlorophenyl)propiophenone is a synthetic organic compound with significant potential in various biological applications. Its unique structure, characterized by the presence of bromine and chlorine substituents on the phenyl rings, suggests that it may interact with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

- Molecular Formula : C15H12BrClO

- Molecular Weight : Approximately 307.62 g/mol

- Appearance : Typically a solid at room temperature.

The compound is synthesized through the reaction of 4'-bromoacetophenone with 4-chlorobenzyl alcohol, which involves controlled conditions to achieve high yield and purity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological pathways. The halogenated structure enhances its reactivity, allowing it to participate in various chemical reactions that can modulate biological functions. The exact mechanisms remain under investigation but may include:

- Receptor Binding : Potential interactions with pain modulation receptors, suggesting analgesic properties.

- Enzyme Inhibition : Possible inhibition of enzymes involved in metabolic pathways, which could lead to therapeutic applications .

Analgesic Properties

Preliminary studies indicate that this compound may exhibit analgesic effects. Research has shown that compounds with similar structures often interact with pain signaling pathways, potentially providing relief from chronic pain conditions. Further studies are necessary to elucidate these mechanisms and confirm efficacy .

Antioxidant and Anticancer Activity

Research on related compounds has demonstrated significant antioxidant and anticancer activities. For instance, derivatives of similar structures have shown promising results in scavenging free radicals and inhibiting cancer cell proliferation. The DPPH radical scavenging method has been employed to assess antioxidant activity, indicating that halogenated compounds may enhance these effects .

Case Study 1: Anticancer Activity

A study evaluating the anticancer properties of structurally similar compounds found that certain derivatives exhibited cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The MTT assay revealed that some derivatives were significantly more effective against U-87 cells compared to MDA-MB-231 cells, suggesting a potential therapeutic application for halogenated propiophenones in cancer treatment .

Case Study 2: Neurotoxicity Assessment

In vitro studies have also assessed the neurotoxic potential of substituted phenethylamines, revealing concentration-dependent cytotoxicity in neuronal cell lines. While not directly related to this compound, these findings underscore the importance of understanding the broader implications of halogenated compounds on neuronal health .

Comparative Analysis with Similar Compounds

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 4'-Chloro-3-(3-chlorophenyl)propiophenone | Different halogenation pattern | Anticancer potential |

| 4'-Bromo-3-(3-chlorophenyl)propiophenone | Chlorine atom positioned differently | Potential neurotoxicity |

| 4'-Bromo-3-chloropropiophenone | Lacks additional phenyl group | Analgesic properties |

The unique halogenation pattern of this compound differentiates it from its analogs, potentially conferring distinct biological activities that warrant further exploration .

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)-3-(4-chlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrClO/c16-13-6-4-12(5-7-13)15(18)10-3-11-1-8-14(17)9-2-11/h1-2,4-9H,3,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQWRXMBFZVSIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644474 | |

| Record name | 1-(4-Bromophenyl)-3-(4-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

296271-45-9 | |

| Record name | 1-(4-Bromophenyl)-3-(4-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.